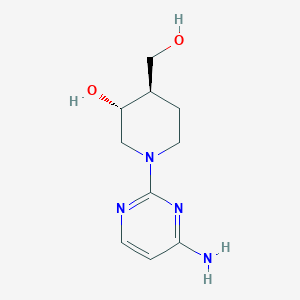![molecular formula C17H20N4O B5321376 N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride, also known as MPOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a highly selective and potent agonist for the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating appetite and energy expenditure.
Mecanismo De Acción
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride selectively activates the MC4R, which is primarily expressed in the hypothalamus and plays a key role in regulating appetite and energy expenditure. Activation of MC4R leads to the activation of downstream signaling pathways, which ultimately results in the suppression of appetite and the stimulation of energy expenditure. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its effects on behavior and metabolism.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. It has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential therapeutic applications in the treatment of diabetes and other metabolic disorders. In addition, this compound has been investigated for its effects on sexual behavior, stress response, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride in lab experiments is that it is a highly selective and potent agonist for the MC4R, which allows for precise control of the target receptor. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of endogenous ligands on the MC4R. In addition, the effects of this compound may vary depending on the species and strain of animal used in experiments, which may limit the generalizability of the results.
Direcciones Futuras
Future research on N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride could focus on several areas, including the development of more selective and potent MC4R agonists, the evaluation of the safety and efficacy of this compound in humans, and the investigation of its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. In addition, further research could explore the effects of this compound on sexual behavior, stress response, and addiction, as well as its interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with 3-(3-pyrrolidinyl)benzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield this compound hydrochloride. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. In addition, this compound has been investigated for its role in regulating sexual behavior, stress response, and addiction.
Propiedades
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-3-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-20-16(10-19-12)11-21-17(22)14-4-2-3-13(7-14)15-5-6-18-9-15/h2-4,7-8,10,15,18H,5-6,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUXLJRDVEHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CC=CC(=C2)C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)
![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![N-(2-{2-[4-(pyrimidin-2-yloxy)phenyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B5321321.png)
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)



![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)

![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)